molecular formula C25H29N3O5 B11398307 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11398307
M. Wt: 451.5 g/mol
InChI Key: DWHQRLRUALTOCU-UHFFFAOYSA-N
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Description

The compound 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolo-pyrazole derivative featuring a complex heterocyclic scaffold. Key structural attributes include:

  • A pyrrolo[3,4-c]pyrazole core fused with a dihydrofuran-like ring.
  • Substituents: 3-ethoxy-4-propoxyphenyl (aryl), 2-hydroxyphenyl (phenolic), and 2-methoxyethyl (ether-linked alkyl) groups.

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O5/c1-4-13-33-19-11-10-16(15-20(19)32-5-2)24-21-22(17-8-6-7-9-18(17)29)26-27-23(21)25(30)28(24)12-14-31-3/h6-11,15,24,29H,4-5,12-14H2,1-3H3,(H,26,27)

InChI Key

DWHQRLRUALTOCU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O)OCC

Origin of Product

United States

Biological Activity

The compound 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the dihydropyrrolo[3,4-c]pyrazolone family, which has garnered attention for its diverse biological activities. This article seeks to explore the biological activity of this compound through various studies and findings, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Dihydropyrrolo[3,4-c]pyrazolone
  • Substituents :
    • Ethoxy and propoxy groups on the phenyl ring
    • Hydroxy and methoxyethyl groups enhancing its reactivity and biological profile

Antioxidant Activity

Research has indicated that compounds within the dihydropyrrolo[3,4-c]pyrazolone class exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure contributes to scavenging free radicals, which is crucial for mitigating oxidative stress in biological systems. For instance, studies have shown that similar compounds can effectively reduce oxidative damage in cellular models .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. It has been reported to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression. The compound's ability to inhibit tumor growth was observed in xenograft models, indicating its potential as an anticancer agent .

The biological activities of 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals, thereby stabilizing them.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation : It can alter the expression levels of genes associated with apoptosis and cell survival.

Study 1: Antioxidant Efficacy

A study published in Pharmaceutical Research assessed the antioxidant capacity of various dihydropyrrolo[3,4-c]pyrazolone derivatives. The results indicated that compounds with similar structural motifs exhibited high radical scavenging activity through DPPH assays .

Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced nitric oxide production and downregulated COX-2 expression compared to untreated controls .

Study 3: Anticancer Activity

A recent investigation focused on the anticancer properties of related compounds against breast cancer cells. The study found that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptotic markers .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Pyrrolo-Pyrazole Derivatives

4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • Structural Differences :
    • Aryl substituent : 4-Ethoxyphenyl vs. 3-ethoxy-4-propoxyphenyl in the target compound.
    • Alkyl chain : 3-Pyridinylmethyl vs. 2-methoxyethyl.
  • Impact on Properties: The pyridinylmethyl group may enhance water solubility due to the polar pyridine ring, whereas the 2-methoxyethyl group in the target compound likely increases lipophilicity.
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
  • Structural Differences: Core: Pyrano-pyrazole-oxazine hybrid vs. pyrrolo-pyrazole. Substituents: Methoxyphenyl and methyl groups vs. ethoxy/propoxy-phenyl and hydroxyphenyl.
  • The oxazine moiety introduces additional hydrogen-bonding sites, which may improve crystallinity compared to the target compound.

Hydroxyphenyl-Containing Pyrazoles

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione
  • Structural Differences :
    • β-Diketone substituent vs. the dihydropyrrolo-pyrazole core.
    • Hydroxyphenyl group at position 5 vs. position 3 in the target compound.
  • Impact on Properties: The β-diketone moiety enables tautomerism and chelation with metal ions, which is absent in the target compound. Intramolecular hydrogen bonding stabilizes the enol form, similar to the 2-hydroxyphenyl group in the target compound .

Multi-Component Reaction Products

Compounds synthesized via one-pot reactions (e.g., pyranopyrazoles in and pyrazole-carbonitriles in ) share synthetic parallels with the target compound:

  • Reaction Conditions : Use of 1,4-dioxane and triethylamine as solvents/bases .
  • Functionalization : Alkoxy and hydroxy groups are introduced post-cyclization, as seen in the target compound’s 3-ethoxy-4-propoxyphenyl and 2-hydroxyphenyl substituents.

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Core Structure Substituents Solubility Melting Point (°C) Key References
Target Compound Pyrrolo-pyrazole 3-Ethoxy-4-propoxyphenyl, 2-hydroxyphenyl Low (DMSO) 220–225*
4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one Pyrrolo-pyrazole 4-Ethoxyphenyl, pyridinylmethyl Moderate (EtOH) 210–215
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyrano-pyrazole Methoxyphenyl, oxazine High (DCM) 198–200
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropane-1,3-dione Pyrazole-β-diketone Phenyl, β-diketone Soluble (THF) 185–190

*Estimated based on analogous compounds.

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